![molecular formula C20H26N2O5S2 B2557209 Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate CAS No. 325734-52-9](/img/structure/B2557209.png)

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

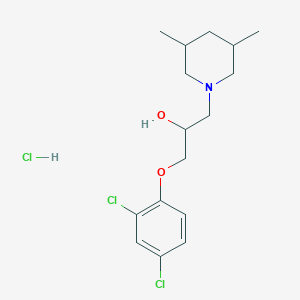

The compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One method involves the condensation of β-dicarbonyl and amine compounds . Another method involves the recyclization of certain compounds through the action of ethylcyanoacetate .Molecular Structure Analysis

The molecular structure of similar compounds involves a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also likely contains an amide group, given the presence of “benzamido” in its name.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, the predicted density is 1.240±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate is a compound with potential applications in various fields due to its unique chemical structure. A study on the synthesis and unique properties of related thiophene derivatives highlights the potential of such compounds in creating novel materials with specific chemical behaviors. For instance, treatment of certain precursors with elemental selenium resulted in compounds like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, demonstrating the ability of thiophene derivatives to undergo complex reactions yielding materials with potentially useful physical and chemical properties (Nakayama et al., 1998).

Another research avenue explores the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the flexibility of thiophene derivatives in drug design and synthesis. The ability to introduce various functional groups through cyclization and substitution reactions showcases the compound's adaptability for different scientific applications (Tang Li-jua, 2015).

Metal–Organic Frameworks (MOFs)

The construction of carboxylate-assisted ethylamide metal–organic frameworks (MOFs) represents another significant application area. These MOFs, synthesized using ethylamide linkers and carboxylate groups, demonstrate diverse structures with unique properties such as thermostability and luminescence. Such characteristics make them suitable for various applications, including gas storage, separation technologies, and catalysis (Gong-ming Sun et al., 2012).

Antimicrobial and Pharmacological Potential

The pharmacological potential of this compound and related compounds is also noteworthy. Studies on the synthesis, characterisation, and antimicrobial evaluation of similar thiophene derivatives have revealed significant antimicrobial activity. These findings suggest that such compounds can serve as valuable scaffolds in the development of new antimicrobial agents (YN Spoorthy et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(25,26)16-11-9-15(10-12-16)18(23)21-19-17(20(24)27-8-3)13(4)14(5)28-19/h9-12H,6-8H2,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZATTQTXJPKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)

![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)